An In-depth Technical Guide to 1-Acetyl-4-(2-tolyl)thiosemicarbazide
An In-depth Technical Guide to 1-Acetyl-4-(2-tolyl)thiosemicarbazide
This technical guide provides a comprehensive overview of 1-Acetyl-4-(2-tolyl)thiosemicarbazide, a compound of interest in medicinal chemistry. Given the limited direct experimental data on this specific ortho-tolyl isomer, this guide draws upon established knowledge of closely related thiosemicarbazide derivatives, particularly its para-tolyl counterpart, to present a predictive but thorough analysis for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
1-Acetyl-4-(2-tolyl)thiosemicarbazide is a derivative of thiosemicarbazide, characterized by an acetyl group at the N1 position and a 2-tolyl (ortho-tolyl) group at the N4 position. These substitutions are expected to influence the compound's physicochemical properties, such as solubility, lipophilicity, and crystal packing, which in turn can affect its biological activity.
Table 1: Physicochemical Properties of 1-Acetyl-4-(2-tolyl)thiosemicarbazide and Related Compounds
| Property | 1-Acetyl-4-(2-tolyl)thiosemicarbazide (Predicted) | 1-Acetyl-4-(4-tolyl)thiosemicarbazide (Reported) |
| CAS Number | 94267-74-0 | 152473-68-2 |
| Molecular Formula | C₁₀H₁₃N₃OS | C₁₀H₁₃N₃OS |
| Molecular Weight | 223.30 g/mol | 223.30 g/mol |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |
| Melting Point | Not available | Not available |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF |
Synthesis and Characterization
The synthesis of 1-Acetyl-4-(2-tolyl)thiosemicarbazide follows a well-established synthetic route for N,N'-disubstituted thiosemicarbazides.
Experimental Protocol: Synthesis
Reaction: The primary method for synthesizing 1-Acetyl-4-(2-tolyl)thiosemicarbazide is the reaction of acetylhydrazine with 2-tolyl isothiocyanate.
Materials:
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Acetylhydrazine
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2-Tolyl isothiocyanate
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Absolute Ethanol (or other suitable solvent like methanol)
Procedure:
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Dissolve equimolar amounts of acetylhydrazine and 2-tolyl isothiocyanate in absolute ethanol.
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Reflux the reaction mixture for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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The product will precipitate out of the solution. Collect the solid by filtration.
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Wash the crude product with cold ethanol to remove any unreacted starting materials.
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Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure 1-Acetyl-4-(2-tolyl)thiosemicarbazide.
Characterization
The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques.
Table 2: Predicted Spectroscopic Data for 1-Acetyl-4-(2-tolyl)thiosemicarbazide
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the acetyl protons (singlet, ~2.2 ppm), tolyl methyl protons (singlet, ~2.3 ppm), aromatic protons of the tolyl group (multiplet, ~7.0-7.4 ppm), and NH protons (broad singlets, variable chemical shifts). |
| ¹³C NMR | Resonances for the acetyl carbonyl carbon (~170 ppm), thiocarbonyl carbon (~180 ppm), aromatic carbons, and the methyl carbons of the acetyl and tolyl groups. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (3100-3400), C=O stretching (~1650), C=S stretching (1100-1200), and aromatic C-H stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 223.08). |
Potential Biological Activity and Signaling Pathways
Antimicrobial Activity
Thiosemicarbazides are well-known for their antibacterial and antifungal properties.[1][3] The proposed mechanism of action often involves the chelation of essential metal ions in microbial enzymes or interference with cellular metabolic pathways.
Table 3: Reported Antimicrobial Activity of Thiosemicarbazide Derivatives
| Compound Class | Organism | Activity (MIC) | Reference |
| Thiosemicarbazide derivatives | Staphylococcus aureus | - | [2] |
| Thiosemicarbazide derivatives | Escherichia coli | - | [2] |
| Thiosemicarbazide derivatives | Bacillus cereus | 10 mg/L | [3] |
Note: MIC (Minimum Inhibitory Concentration) values are highly dependent on the specific derivative and microbial strain.
Anticancer Activity
Several thiosemicarbazone derivatives, which can be synthesized from thiosemicarbazides, have demonstrated significant anticancer activity. Their mechanism of action is often attributed to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, leading to the induction of apoptosis.
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Caption: Proposed mechanism of anticancer activity for thiosemicarbazide derivatives.
Experimental Workflow for Biological Evaluation
To ascertain the biological potential of 1-Acetyl-4-(2-tolyl)thiosemicarbazide, a structured experimental workflow is proposed.
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